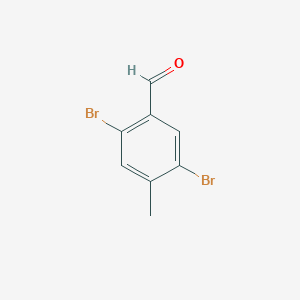

2,5-Dibromo-4-methylbenzaldehyde

Description

Significance of Halogenated Benzaldehyde (B42025) Derivatives in Modern Organic Synthesis Research

Halogenated benzaldehyde derivatives are of paramount importance in contemporary organic synthesis. The presence of halogen atoms, such as bromine, on the aromatic ring offers multiple avenues for chemical modification. These halogens can act as leaving groups in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes them invaluable in the construction of complex molecular scaffolds.

Furthermore, the aldehyde functional group is highly reactive and can participate in a wide range of transformations, including oxidations, reductions, and nucleophilic additions. The combination of a reactive aldehyde and one or more halogen substituents on the same aromatic ring creates a multifunctional platform for synthetic chemists to build upon. These derivatives serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. egyankosh.ac.inpnrjournal.com

Strategic Position of 2,5-Dibromo-4-methylbenzaldehyde as a Versatile Synthetic Synthon

2,5-Dibromo-4-methylbenzaldehyde holds a strategic position as a versatile synthetic synthon due to the specific arrangement of its functional groups. The two bromine atoms at the 2 and 5 positions offer distinct electronic environments, potentially allowing for selective reactions at one site over the other. The methyl group at the 4-position further influences the reactivity and provides an additional point for potential functionalization.

This specific substitution pattern makes 2,5-Dibromo-4-methylbenzaldehyde a valuable precursor for the synthesis of a variety of complex molecules. It can be used to introduce a substituted aromatic ring into a larger structure, with the aldehyde group providing a handle for further elaboration. The term "synthon" aptly describes its role as a molecular fragment that can be readily incorporated into a larger synthetic scheme. researchgate.net

Evolution of Synthetic Strategies for Dihalo-substituted Benzaldehydes

The synthesis of dihalo-substituted benzaldehydes has evolved significantly over the years, driven by the need for more efficient and selective methods. Early approaches often relied on harsh reaction conditions and lacked regioselectivity, leading to mixtures of isomers that were difficult to separate.

The following table provides a brief overview of some named reactions relevant to the synthesis of substituted benzaldehydes:

| Reaction Name | Description |

| Gatterman-Koch Reaction | Used for the preparation of benzaldehyde from benzene (B151609) or its derivatives. weebly.com |

| Reimer-Tiemann Reaction | Typically used to synthesize salicylaldehyde (B1680747) from phenols. weebly.com |

| Etard Reaction | Involves the oxidation of a methyl group to an aldehyde using chromyl chloride. weebly.com |

| Stephen Reaction | A method for preparing aldehydes from nitriles. weebly.com |

| Rosenmund Reaction | Involves the reduction of acyl chlorides to aldehydes. weebly.com |

| Sandmeyer Reaction | Allows for the introduction of halogens into a benzene ring via a diazonium salt. weebly.com |

Current Gaps and Future Research Opportunities in the Synthesis and Application of 2,5-Dibromo-4-methylbenzaldehyde

Despite the progress made, there remain gaps in the research surrounding 2,5-Dibromo-4-methylbenzaldehyde. One area for future exploration is the development of even more selective and environmentally friendly synthetic methods. This includes the use of greener solvents and catalysts to minimize waste and environmental impact.

Furthermore, while the potential of this compound as a synthetic intermediate is recognized, its full range of applications has yet to be explored. Future research could focus on utilizing 2,5-Dibromo-4-methylbenzaldehyde in the synthesis of novel bioactive molecules, functional materials, and ligands for catalysis. Investigating the differential reactivity of the two bromine atoms could lead to the development of sophisticated, multi-step synthetic sequences, opening up new avenues for molecular design and construction. There is also an opportunity to explore its use in the development of new structural editing methodologies for the efficient preparation of drug candidates. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLRTUFATSTXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 2,5 Dibromo 4 Methylbenzaldehyde

Regioselective Bromination Techniques for Substituted Toluenes and Benzaldehydes

Achieving the desired 2,5-dibromo substitution pattern on a 4-methyl-substituted aromatic ring is a significant chemical challenge. The methyl group is an ortho-, para-directing activator, while the bromine and aldehyde groups are deactivating and meta-directing (though halogens are ortho-, para-directing with a deactivating effect). The interplay of these directing effects necessitates the use of advanced bromination techniques.

Electrophilic aromatic substitution (EAS) is the fundamental reaction for introducing bromine onto an aromatic ring. slideserve.commakingmolecules.com For toluene (B28343) and its derivatives, the reaction typically involves molecular bromine (Br₂) and a Lewis acid catalyst. slideserve.comlibretexts.org The catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring. makingmolecules.comlibretexts.org

The methyl group on toluene directs incoming electrophiles to the ortho and para positions. slideserve.comacs.org Standard bromination of toluene often yields a mixture of isomers, with 4-bromotoluene (B49008) (para) and 2-bromotoluene (B146081) (ortho) being the major products. acs.org To achieve a specific polysubstitution pattern like in 2,5-Dibromo-4-methylbenzaldehyde, the reaction conditions must be carefully controlled. The formation of the intermediate arenium ion (also known as a σ-complex) is typically the rate-determining step. nih.gov The stability of this cation, influenced by the substituents already present, dictates the final regiochemical outcome. makingmolecules.com Performing the reaction at the lowest effective temperature can enhance para/ortho selectivity by reducing the probability of less-favored reaction pathways. nih.gov

Starting with p-tolualdehyde (4-methylbenzaldehyde), the aldehyde group is a deactivating, meta-directing group. The methyl group is an activating, ortho-, para-directing group. Therefore, bromination would be directed to the positions ortho to the methyl group (positions 3 and 5) and meta to the aldehyde group (also positions 3 and 5). This would lead to 3,5-dibromo-4-methylbenzaldehyde, not the target compound.

A more plausible route involves the bromination of p-toluidine (B81030) (4-methylaniline) to 2,5-dibromo-4-methylaniline, followed by a Sandmeyer reaction to replace the amino group with a formyl group. Alternatively, starting with 2,5-dibromo-4-methyltoluene, a subsequent oxidation of the methyl group would yield the target aldehyde.

Table 1: Regioselectivity in Electrophilic Bromination of Toluene

| Catalyst | Product Distribution | Reference |

|---|---|---|

| Iron (staple) | ortho: 43.09%, meta: 0.67%, para: 56.26% | acs.org |

| FeBr₃ | Predominantly ortho and para products | slideserve.comstackexchange.com |

Metal catalysts are central to controlling selectivity in electrophilic halogenation. pearson.com In the bromination of toluene and its derivatives, iron is a common catalyst, often introduced as iron filings or a staple which reacts with bromine in situ to form the active Lewis acid catalyst, iron(III) bromide (FeBr₃). slideserve.comstackexchange.comwordpress.com The FeBr₃ coordinates with a bromine molecule, making it a much stronger electrophile, capable of attacking the aromatic ring. stackexchange.com

The choice of catalyst and reaction conditions can influence the isomer distribution. While standard iron catalysis on toluene favors the ortho and para products, achieving the specific 2,5-dibromo pattern on a 4-methyl substituted ring requires overcoming the strong directing effects of the methyl group. Zeolites have been shown to induce high para-selectivity in the electrophilic bromination of substrates like toluene. nih.gov This selectivity is attributed to the steric constraints imposed by the catalyst's microporous structure, favoring the formation of the less bulky para-isomer.

Solid-state reactions offer an alternative to traditional solution-phase chemistry, sometimes providing unique selectivity and easier product isolation. acs.org The use of solid-supported reagents can enhance regioselectivity in aromatic bromination. For instance, N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel is an effective system for regioselective electrophilic aromatic brominations. nih.govmdpi.com This method can provide high para-selectivity for various activated aromatic compounds. wku.edu The solid support can influence the reaction environment, potentially through localized polarization of the N-Br bond in NBS, leading to enhanced reaction rates and selectivity. wku.edu

Oxidative Transformation of Substituted Methylbenzenes to Benzaldehydes

A key strategy for synthesizing 2,5-Dibromo-4-methylbenzaldehyde is the oxidation of the methyl group of a pre-functionalized arene, such as 2,5-dibromo-4-methyltoluene. This approach avoids the complexities of directing bromination on an aldehyde-substituted ring. However, the oxidation must be controlled to stop at the aldehyde stage, as overoxidation to the corresponding benzoic acid is a common side reaction.

Chromium(VI)-based reagents have historically been powerful tools for the oxidation of methylarenes to benzaldehydes. organic-chemistry.org A classic example is the Étard reaction, which uses chromyl chloride (CrO₂Cl₂) to convert substituted toluenes into aldehydes. A more common laboratory method involves the use of chromium trioxide (CrO₃) in acetic anhydride (B1165640). askfilo.comaskfilo.com

The mechanism of this oxidation proceeds through the formation of a benzylidene diacetate intermediate when methylarenes are treated with CrO₃ and acetic anhydride at low temperatures (273-283 K). askfilo.comaskfilo.com This intermediate is then isolated and subjected to acidic hydrolysis to yield the final benzaldehyde (B42025) product. askfilo.com The initial step involves the formation of a chromate (B82759) ester, which then decomposes to the carbonyl compound. wikipedia.org This two-step procedure is crucial for preventing the overoxidation of the aldehyde to the carboxylic acid.

Table 2: Chromium-based Oxidation of Methylarenes

| Reagent System | Intermediate | Final Product | Reference |

|---|---|---|---|

| CrO₃ / (CH₃CO)₂O | Benzylidene diacetate | Benzaldehyde | askfilo.comaskfilo.com |

| Chromyl chloride (CrO₂Cl₂) | Étard complex | Benzaldehyde | doubtnut.com |

Modern synthetic chemistry increasingly favors catalytic methods using environmentally benign oxidants like molecular oxygen (air). Transition metal-catalyzed aerobic oxidation presents a sustainable alternative to stoichiometric chromium reagents. researchgate.net

A highly effective system for the selective aerobic oxidation of methylarenes to benzaldehydes employs a combination of N-hydroxyphthalimide (NHPI) and a cobalt(II) salt, such as cobalt(II) acetate, as catalysts. researchgate.netdntb.gov.ua These reactions are often conducted in specialized solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). researchgate.net The unique hydrogen-bonding properties of HFIP are believed to protect the newly formed aldehyde from overoxidation to the carboxylic acid, thus ensuring high chemoselectivity. nih.gov This method has been shown to be efficient for a range of methylarenes, providing high conversions and selectivities for the desired benzaldehyde derivatives on a multigram scale. researchgate.net Other systems, such as those using an Fe(III) photocatalyst, are also being developed for this chemo- and site-selective transformation. researchgate.net

Selective Oxidation of Benzylic Alcohols to Aldehydes

The selective oxidation of benzylic alcohols to their corresponding aldehydes is a critical transformation in organic synthesis. For the synthesis of 2,5-Dibromo-4-methylbenzaldehyde, this would involve the oxidation of 2,5-Dibromo-4-methylbenzyl alcohol. Various catalytic systems have been developed to achieve this with high selectivity and yield, minimizing the over-oxidation to carboxylic acids.

Recent research has highlighted the efficacy of palladium-based catalysts. For instance, a system of Pd(OAc)2/triethylamine has been shown to facilitate the aerobic oxidation of benzylic alcohols at room temperature. sciforum.net This method is advantageous as it can proceed without the need for an external oxygen or air stream, or the use of activated molecular sieves. sciforum.net The conversion rates are significantly influenced by temperature and the presence of a base like triethylamine. sciforum.net

Another approach involves the use of photocatalysts. A study on the selective oxidation of benzyl (B1604629) alcohol demonstrated the use of Ag/Pd/m-BiVO4 bimetallic photocatalytic materials under visible light irradiation. mdpi.com This method achieved a high conversion rate and selectivity for the aldehyde. mdpi.com The synergistic effect between the bimetallic components and the support material enhances the separation of charge carriers, leading to improved catalytic performance. mdpi.com

Furthermore, copper(I) iodide in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) under an oxygen atmosphere has been reported as an efficient system for the chemoselective oxidation of various benzyl alcohols to their corresponding aldehydes. researchgate.net This method is notable for its mild reaction conditions and tolerance of other sensitive functional groups. researchgate.net

The table below summarizes the conditions and outcomes of different selective oxidation methods applicable to benzylic alcohols.

| Catalyst System | Oxidant | Conditions | Conversion/Yield | Selectivity |

| Pd(OAc)2/Et3N | Aerobic | Room Temperature | 76% conversion | High |

| Ag/Pd/m-BiVO4 | Visible Light | 12 h irradiation | 89.9% conversion | >99% |

| CuI/DMAP/TEMPO | O2 balloon | Room Temperature | Excellent yields | High |

Multi-step Synthetic Sequences Incorporating Carbonyl Formation and Halogenation

The synthesis of 2,5-Dibromo-4-methylbenzaldehyde often involves multi-step sequences that strategically introduce the bromine atoms and the aldehyde functional group.

A common strategy begins with a Friedel-Crafts acylation reaction on a suitable toluene derivative. wikipedia.orgmasterorganicchemistry.com This reaction introduces an acyl group onto the aromatic ring, which can then be converted to the aldehyde. sigmaaldrich.com For instance, acylation of a brominated toluene precursor, followed by a reduction or other functional group interconversion, can yield the desired benzaldehyde.

The Friedel-Crafts acylation typically employs an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). masterorganicchemistry.comsigmaaldrich.com The resulting ketone is generally less reactive than the starting material, which helps to prevent further reactions on the aromatic ring. youtube.comlibretexts.org

Direct formylation of a dibromotoluene precursor, such as 2,5-dibromotoluene, presents a more direct route to 2,5-Dibromo-4-methylbenzaldehyde. sigmaaldrich.comnih.gov Several formylation methods can be employed, including the Gattermann-Koch reaction (using carbon monoxide and hydrochloric acid with a copper(I) chloride and aluminum chloride catalyst) or the Vilsmeier-Haack reaction (using a substituted amide like N,N-dimethylformamide and phosphorus oxychloride).

A patent describes a method for synthesizing 2,5-dimethoxybenzaldehyde (B135726) from terephthaldehyde ether through bromination and a subsequent Grignard reaction with N,N-dimethylformamide. google.com A similar strategy could potentially be adapted for the synthesis of 2,5-Dibromo-4-methylbenzaldehyde starting from an appropriately substituted precursor.

An alternative multi-step synthesis involves the diazotization of an appropriate aminotoluene derivative. For example, a procedure for the synthesis of 2-bromo-4-methylbenzaldehyde (B1335389) starts with 2-bromo-4-methylaniline. orgsyn.org This aniline (B41778) is converted to a diazonium salt, which is then reacted with formaldoxime (B1209246) in the presence of a copper salt to introduce the aldehyde group. orgsyn.org This general approach, involving diazotization followed by a reaction to install the aldehyde functionality and subsequent oxidation if necessary, could be applied to a suitably substituted diamino- or amino-bromo-toluene precursor to arrive at 2,5-Dibromo-4-methylbenzaldehyde.

Green Chemistry Principles in the Synthesis of 2,5-Dibromo-4-methylbenzaldehyde

The application of green chemistry principles to the synthesis of fine chemicals like 2,5-Dibromo-4-methylbenzaldehyde is of growing importance. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One significant advancement in green chemistry is the development of solvent-free reaction conditions. nih.gov These methods not only reduce the environmental impact associated with solvent use and disposal but can also lead to improved reaction rates and yields. A study on the synthesis of symmetric methylene (B1212753) diesters demonstrated the effectiveness of direct reaction between aromatic carboxylates and dihaloalkanes under solvent-free conditions, resulting in high yields and easy product isolation. nih.gov While not directly a synthesis of 2,5-Dibromo-4-methylbenzaldehyde, this demonstrates the potential of solvent-free approaches for related transformations. The development of solvent-free Friedel-Crafts or oxidation reactions for the synthesis of 2,5-Dibromo-4-methylbenzaldehyde would be a significant step towards a more sustainable process.

Recyclable Catalytic Systems

The cornerstone of green chemistry in chemical synthesis is the use of catalytic processes, particularly those that employ recyclable catalysts. These systems not only reduce waste by being reusable but also often lead to higher selectivity and milder reaction conditions compared to traditional methods. For the synthesis of 2,5-Dibromo-4-methylbenzaldehyde, the exploration of recyclable catalysts primarily revolves around heterogeneous solid acids and ionic liquids, which facilitate the electrophilic bromination of the aromatic ring of 4-methylbenzaldehyde (B123495).

Zeolites and Other Solid Acids:

Zeolites, with their well-defined microporous structures and tunable acidity, represent a promising class of recyclable catalysts for aromatic bromination. The acidic sites within the zeolite framework can activate the brominating agent, enhancing its electrophilic character. For instance, zeolites such as H-beta have demonstrated efficacy in the liquid-phase bromination of toluene, a substrate structurally similar to 4-methylbenzaldehyde. The regioselectivity of the bromination is often influenced by the pore size and shape of the zeolite, which can preferentially accommodate certain transition states, thereby directing the substitution pattern.

In the context of producing 2,5-Dibromo-4-methylbenzaldehyde, a two-step bromination of 4-methylbenzaldehyde would be required. The first bromination would likely yield a mixture of isomers, with 2-bromo-4-methylbenzaldehyde being a major product. The subsequent bromination would then need to be directed to the 5-position. The choice of zeolite catalyst would be crucial in controlling this regioselectivity. Furthermore, other structured solids like KSF clay, a type of montmorillonite, have shown utility in the regioselective dibromination of naphthalene, suggesting their potential applicability in the synthesis of the target molecule. mdpi.com The key advantage of these solid catalysts is their straightforward recovery from the reaction mixture by simple filtration, allowing for their reuse in subsequent batches.

Ionic Liquids:

Ionic liquids (ILs), particularly those with a tribromide anion, have emerged as both effective brominating agents and recyclable reaction media. These salts, which are liquid at or near room temperature, can be designed to have specific properties, including high polarity and the ability to dissolve a wide range of organic and inorganic compounds. Tribromide-based ILs act as a source of electrophilic bromine, and their properties can be tuned by modifying the cation structure to enhance the efficiency of the bromination process. A significant advantage of using these ILs is the potential for a simplified work-up procedure. After the reaction, the product can often be separated by extraction with a non-polar solvent, leaving the IL to be recycled for subsequent reactions. This approach minimizes the use of volatile organic solvents and reduces waste.

| Catalyst Type | Example(s) | Potential Advantages for Synthesis of 2,5-Dibromo-4-methylbenzaldehyde |

| Zeolites | H-beta, HY, Mordenite | Recyclable, potential for regioselective bromination, high thermal stability. |

| Solid Acids | KSF Clay (Montmorillonite) | Recyclable, demonstrated regioselectivity in dibromination of related aromatics. mdpi.com |

| Ionic Liquids | Tribromide-based ILs | Act as both catalyst and solvent, recyclable, tunable properties for optimized reactivity. |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from a laboratory-scale procedure to a large-scale industrial process necessitates a thorough optimization of reaction conditions to maximize yield, ensure product purity, and maintain economic viability. For the synthesis of 2,5-Dibromo-4-methylbenzaldehyde, several key parameters must be carefully controlled, especially when employing recyclable catalytic systems.

The choice of brominating agent is a critical starting point. While molecular bromine (Br₂) is the most direct source, its handling on a large scale can be hazardous. N-Bromosuccinimide (NBS) offers a solid, safer alternative, often used in conjunction with a catalyst. The molar ratio of the brominating agent to the 4-methylbenzaldehyde substrate must be precisely controlled to favor dibromination while minimizing the formation of mono-brominated or over-brominated byproducts.

The catalyst loading is another crucial factor. While a higher catalyst concentration may increase the reaction rate, it also adds to the cost. Optimization studies aim to find the minimum effective catalyst amount that provides a satisfactory yield within a reasonable timeframe. The recyclability of the catalyst also plays into this economic consideration; a catalyst that can be reused multiple times with minimal loss of activity is highly desirable for a scalable process.

Reaction temperature and time are intrinsically linked. Higher temperatures generally lead to faster reaction rates but can also result in decreased selectivity and the formation of undesirable side products. For the synthesis of 2,5-Dibromo-4-methylbenzaldehyde, a careful temperature profile must be established to achieve the desired dibromination without promoting unwanted isomerization or degradation. The reaction time should be sufficient to ensure complete conversion of the starting material, which can be monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The selection of an appropriate solvent is also paramount. The solvent must be able to dissolve the reactants and be compatible with the catalyst system. For scalable synthesis, factors such as solvent cost, toxicity, and ease of recovery are major considerations. In the case of ionic liquids, they can serve as the solvent themselves, simplifying the reaction setup. For heterogeneous catalysts like zeolites, the solvent should facilitate mass transfer to the active sites of the catalyst.

The following table summarizes key parameters that require optimization for the scalable synthesis of 2,5-Dibromo-4-methylbenzaldehyde.

| Parameter | Considerations for Optimization | Potential Impact on Yield and Scalability |

| Brominating Agent | Molecular Bromine vs. N-Bromosuccinimide (NBS) | Safety, handling, and cost on a large scale. |

| Catalyst Loading | Finding the minimum effective amount. | Directly impacts process cost and efficiency. |

| Reactant Ratio | Molar ratio of brominating agent to 4-methylbenzaldehyde. | Controls the degree of bromination and product distribution. |

| Temperature | Balancing reaction rate and selectivity. | Higher temperatures can lead to side reactions and reduced yield. |

| Reaction Time | Ensuring complete conversion without product degradation. | Affects throughput and process efficiency. |

| Solvent | Solubility of reactants, compatibility with catalyst, cost, and safety. | Influences reaction kinetics and ease of product isolation. |

Sophisticated Spectroscopic and Structural Elucidation of 2,5 Dibromo 4 Methylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful method for elucidating the complete molecular structure of organic compounds in solution. researchgate.net Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon signal and confirm the precise arrangement of substituents on the aromatic ring.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 2,5-Dibromo-4-methylbenzaldehyde, the spectrum is expected to be relatively simple due to the lack of proton-proton spin coupling between the aromatic protons.

Aldehyde Proton (-CHO): A distinct singlet is anticipated in the downfield region, typically between δ 9.8 and 10.3 ppm. This significant deshielding is due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. In related benzaldehydes, this signal is consistently found in this range. chemicalbook.comchemicalbook.com

Aromatic Protons (Ar-H): The molecule has two isolated aromatic protons at positions C3 and C6. Because they have no adjacent protons, they will both appear as singlets, not doublets or multiplets. Their chemical shifts are influenced by the electronic effects of the surrounding substituents (two bromine atoms, a methyl group, and an aldehyde group). The proton at C3 (H-3) is flanked by the methyl group and a bromine atom, while the proton at C6 (H-6) is adjacent to the aldehyde group and a bromine atom. The H-6 proton is expected to be more deshielded (further downfield) than the H-3 proton due to the proximity of the electron-withdrawing aldehyde and bromo groups. Expected chemical shifts would be approximately δ 7.8-8.1 ppm for H-6 and δ 7.5-7.7 ppm for H-3.

Methyl Protons (-CH₃): The methyl group protons at C4 are expected to appear as a sharp singlet in the upfield region, typically around δ 2.4-2.6 ppm. rsc.org

The absence of any spin-spin coupling (J = 0 Hz) between the aromatic protons is a key feature, confirming their para- and ortho-positions relative to each other in a highly substituted ring.

Table 1: Predicted ¹H NMR Data for 2,5-Dibromo-4-methylbenzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O | 9.8 – 10.3 | Singlet (s) | N/A |

| Ar-H6 | 7.8 – 8.1 | Singlet (s) | N/A |

| Ar-H3 | 7.5 – 7.7 | Singlet (s) | N/A |

| -CH₃ | 2.4 – 2.6 | Singlet (s) | N/A |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2,5-Dibromo-4-methylbenzaldehyde, eight distinct signals are expected. Distortionless Enhancement by Polarization Transfer (DEPT) analysis is used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂-), methine (-CH-), and quaternary carbons (C).

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing far downfield, typically in the range of δ 189-193 ppm. rsc.org This carbon will be absent in DEPT-135 and DEPT-90 spectra.

Aromatic Carbons (Ar-C):

Carbons bonded to Bromine (C-Br): The two carbons directly attached to bromine atoms (C2 and C5) are expected to have chemical shifts in the δ 120-128 ppm range. These are quaternary carbons and will not appear in DEPT spectra.

Methine Carbons (Ar-CH): The two carbons bearing protons (C3 and C6) will appear as positive signals in DEPT-135 and DEPT-90 spectra. Their shifts are predicted to be in the δ 135-140 ppm range.

Quaternary Carbons (C1 and C4): The carbon attached to the aldehyde group (C1) and the carbon attached to the methyl group (C4) are quaternary. C1 is expected around δ 135-138 ppm, while C4, influenced by the methyl group and adjacent bromine, is predicted to be around δ 140-145 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal will appear upfield, typically between δ 20-23 ppm, and will show as a positive signal in a DEPT-135 spectrum but will be absent in DEPT-90. rsc.org

Table 2: Predicted ¹³C NMR and DEPT Data for 2,5-Dibromo-4-methylbenzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| C=O | 189 – 193 | Absent | Absent |

| C4 | 140 – 145 | Absent | Absent |

| C6 | 137 – 140 | Positive | Positive |

| C3 | 135 – 138 | Positive | Positive |

| C1 | 135 – 138 | Absent | Absent |

| C2 | 125 – 128 | Absent | Absent |

| C5 | 120 – 125 | Absent | Absent |

| -CH₃ | 20 – 23 | Absent | Positive |

2D NMR experiments are crucial for assembling the structure by mapping correlations between nuclei. harvard.eduyale.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through 2 or 3 bonds. uni.lu In 2,5-Dibromo-4-methylbenzaldehyde, no cross-peaks would be observed in the aromatic region of the COSY spectrum, confirming the absence of adjacent aromatic protons. This lack of correlation is strong evidence for the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. acs.org For this molecule, the HSQC spectrum would show cross-peaks connecting the aldehyde proton to the aldehyde carbon, the H-3 proton to the C3 carbon, the H-6 proton to the C6 carbon, and the methyl protons to the methyl carbon. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is key to connecting the different fragments of the molecule. uni.lu Key expected correlations include:

The aldehyde proton (H-C=O) correlating to the quaternary carbon C1 and the aromatic carbon C6.

The methyl protons (-CH₃) correlating to C3, C4, and C5.

The aromatic proton H-3 correlating to C1, C2, C4, and C5.

The aromatic proton H-6 correlating to C1, C2, C4, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are bonded. harvard.edu NOESY is vital for confirming the relative positions of substituents. Key expected NOE correlations would be:

Between the aldehyde proton and the H-6 proton.

Between the methyl protons and the H-3 proton.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high confidence. It also reveals fragmentation patterns that offer further structural clues. researchgate.netusgs.gov

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. wiredchemist.com This provides a characteristic "fingerprint" fragmentation pattern but may result in a weak or absent molecular ion peak. chemicalbook.com

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. chemicalbook.comyoutube.com This method is ideal for determining the molecular weight accurately as it minimizes fragmentation. For 2,5-Dibromo-4-methylbenzaldehyde (C₈H₆Br₂O, exact monoisotopic mass ≈ 275.8785 Da), HRMS-ESI would aim to detect ions such as [C₈H₇Br₂O]⁺ at m/z 276.8863 or [C₈H₆Br₂ONa]⁺ at m/z 298.8682.

A definitive feature in the mass spectrum of a brominated compound is its unique isotopic pattern. Bromine has two naturally abundant isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. chemicalbook.com

For a molecule containing two bromine atoms, like 2,5-Dibromo-4-methylbenzaldehyde, the mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion (and any fragment containing two bromine atoms). This triplet consists of the M⁺, [M+2]⁺, and [M+4]⁺ ions, with relative intensities of approximately 1:2:1. youtube.comhmdb.ca This pattern is unambiguous proof of the presence of two bromine atoms in the ion.

Table 3: Predicted Molecular Ion Isotopic Pattern for C₈H₆Br₂O

| Ion | Description | Calculated m/z | Relative Intensity |

| M⁺ | Contains two ⁷⁹Br atoms | ~275.88 | ~1 |

| [M+2]⁺ | Contains one ⁷⁹Br and one ⁸¹Br atom | ~277.88 | ~2 |

| [M+4]⁺ | Contains two ⁸¹Br atoms | ~279.88 | ~1 |

Fragmentation Pathway Analysis:

Under EI conditions, the molecular ion of 2,5-Dibromo-4-methylbenzaldehyde would undergo fragmentation. Plausible fragmentation pathways include:

Loss of a hydrogen radical (-H): Formation of a stable acylium ion [M-H]⁺.

Loss of the formyl radical (-CHO): Formation of the [M-CHO]⁺ ion, which would be the dibromotoluene cation.

Loss of a bromine radical (-Br): Formation of the [M-Br]⁺ ion, a bromo-methylbenzoyl cation. This fragment would still show the characteristic isotopic signature of a single bromine atom (a 1:1 doublet for [M-Br]⁺ and [M-Br+2]⁺). researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2,5-Dibromo-4-methylbenzaldehyde, the FTIR spectrum would be characterized by specific absorption bands corresponding to its aldehyde, aromatic, and halogen functionalities.

Aldehyde Carbonyl Stretch Frequencies

The most distinct feature in the infrared spectrum of an aldehyde is the carbonyl (C=O) stretching vibration. This absorption is typically strong and sharp. For aromatic aldehydes, the C=O stretching frequency is influenced by electronic effects of the substituents on the benzene (B151609) ring. In the case of 2,5-Dibromo-4-methylbenzaldehyde, the presence of electron-withdrawing bromine atoms and conjugation with the aromatic ring would typically place the carbonyl absorption band in the region of 1680-1705 cm⁻¹. Studies on other substituted benzaldehydes confirm that the electronic nature of ring substituents directly impacts this vibrational frequency. optica.orgresearchgate.net The aldehyde is also characterized by C-H stretching vibrations of the aldehyde group, which are expected to appear as two weak bands between 2700-2900 cm⁻¹. rice.edu

Interactive Data Table: Expected FTIR Frequencies for Aldehyde Group

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde C=O | Stretch | 1680 - 1705 | Strong |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak, often two bands |

Note: The data presented are expected ranges, as specific experimental data for 2,5-Dibromo-4-methylbenzaldehyde was not available in the reviewed sources.

Aromatic C-H and C-Br Vibrational Modes

The FTIR spectrum also provides information about the aromatic ring and its substituents. The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. docbrown.info Aromatic C=C stretching vibrations within the benzene ring usually appear as a series of bands between 1450 and 1600 cm⁻¹. docbrown.info

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and detailed information about the packing of molecules in the crystal lattice.

Unit Cell Parameters and Space Group Determination

An SCXRD analysis of a suitable single crystal of 2,5-Dibromo-4-methylbenzaldehyde would yield its fundamental crystallographic data: the unit cell dimensions (a, b, c) and angles (α, β, γ), and the space group. This information defines the crystal system and the symmetry elements present in the crystal lattice. While specific experimental data for 2,5-Dibromo-4-methylbenzaldehyde is not publicly available, studies on similarly substituted brominated aromatic compounds often reveal crystallization in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netnih.gov

Interactive Data Table: Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: An experimental crystal structure for 2,5-Dibromo-4-methylbenzaldehyde has not been reported in the searched literature.

Advanced Spectroscopic Techniques for Investigating Conformational Preferences and Electronic Structure (e.g., UV-Vis, Raman)

Beyond FTIR, other spectroscopic methods like UV-Vis and Raman spectroscopy provide complementary information about the electronic and vibrational properties of the molecule.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For 2,5-Dibromo-4-methylbenzaldehyde, the spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorptions corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions, associated with the aromatic system and the carbonyl group, are generally intense and would appear at shorter wavelengths (e.g., ~250-290 nm). cdnsciencepub.com The n → π* transition, involving the non-bonding electrons on the aldehyde oxygen, is typically weaker and occurs at longer wavelengths (>300 nm). researchgate.netcdnsciencepub.com

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It detects vibrations that cause a change in the polarizability of the molecule. For 2,5-Dibromo-4-methylbenzaldehyde, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bonds, which often give strong Raman signals.

Interactive Data Table: Expected Electronic Transitions

| Technique | Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| UV-Vis | π → π | ~250 - 290 | Aromatic Ring, Carbonyl C=O |

| UV-Vis | n → π | >300 | Carbonyl C=O |

Note: The data presented are expected ranges based on analogous compounds, as specific experimental data for 2,5-Dibromo-4-methylbenzaldehyde was not available in the reviewed sources. researchgate.netcdnsciencepub.com

Computational Chemistry and Theoretical Investigations of 2,5 Dibromo 4 Methylbenzaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular geometries and electronic properties with high accuracy. For a molecule such as 2,5-Dibromo-4-methylbenzaldehyde, these methods can elucidate the spatial arrangement of atoms and the distribution of electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. nih.gov This method is used to determine the optimized geometry of molecules, which corresponds to the lowest energy arrangement of its atoms. For substituted benzaldehydes, DFT calculations can predict bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data obtained from techniques like X-ray crystallography. conicet.gov.ar

The process involves selecting a functional (e.g., B3LYP, B3PW91) and a basis set (e.g., 6-311G(d,p)) to approximate the electron density and molecular orbitals. nih.gov The choice of functional and basis set is crucial for obtaining reliable results. For instance, studies on various substituted benzaldehydes have demonstrated that DFT methods can accurately model their molecular structures. rsc.orgresearchgate.net The resulting optimized geometry provides the foundation for further calculations of other molecular properties.

Below is a hypothetical data table illustrating the kind of optimized geometric parameters that can be obtained from a DFT calculation for a substituted benzaldehyde (B42025).

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-C (ring) | 1.39 - 1.42 Å | |

| C-Br | 1.90 Å | |

| C-CH3 | 1.51 Å | |

| Bond Angle | C-C-C (ring) | 118 - 122° |

| O=C-C | 124° | |

| Dihedral Angle | C-C-C=O | ~180° (planar) |

| Note: The data in this table is illustrative for a substituted benzaldehyde and not specific to 2,5-Dibromo-4-methylbenzaldehyde. |

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide a more detailed description of the electronic structure. While computationally more demanding than DFT, ab initio calculations can be crucial for validating DFT results and for systems where electron correlation is particularly important. acs.org For complex molecules, a combination of DFT for geometry optimization and ab initio methods for single-point energy calculations can be an effective strategy. conicet.gov.ar

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the simulation of spectroscopic data, which serves to validate and interpret experimental findings. DFT calculations can be used to predict the vibrational frequencies (IR and Raman spectra) and the nuclear magnetic resonance (NMR) chemical shifts of a compound.

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. youtube.comlibretexts.org The chemical shift of a nucleus is highly sensitive to its local electronic environment. For substituted benzaldehydes, the positions of the bromine and methyl groups, along with the aldehyde functionality, will influence the chemical shifts of the aromatic protons and carbons. oregonstate.edu By calculating the magnetic shielding of each nucleus, computational methods can predict the chemical shifts, which can then be compared to experimental data. researchgate.net

The following table provides an example of how calculated ¹H and ¹³C NMR chemical shifts for a substituted benzaldehyde might be presented.

| Nucleus | Calculated Chemical Shift (ppm) |

| H (aldehyde) | 9.8 - 10.2 |

| H (aromatic) | 7.5 - 8.0 |

| C (aldehyde) | ~190 |

| C (aromatic, C-Br) | ~120 |

| C (aromatic, C-CH3) | ~140 |

| C (aromatic) | 128 - 135 |

| C (methyl) | ~20 |

| Note: The data in this table is illustrative for a substituted benzaldehyde and not specific to 2,5-Dibromo-4-methylbenzaldehyde. |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. nih.govssbodisha.ac.in These calculations are invaluable for assigning the various vibrational modes of the molecule, such as the characteristic C=O stretch of the aldehyde group and the various C-H and C-Br stretching and bending modes. nih.govnih.gov The comparison between the calculated and experimental spectra can confirm the molecular structure and provide a deeper understanding of its vibrational dynamics. researchgate.net

A table of selected calculated vibrational frequencies for a substituted benzaldehyde is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch | ~1700 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aldehyde) | ~2850 |

| C-Br Stretch | 550 - 650 |

| C-C Stretch (ring) | 1400 - 1600 |

| Note: The data in this table is illustrative for a substituted benzaldehyde and not specific to 2,5-Dibromo-4-methylbenzaldehyde. |

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The electronic and reactive properties of a molecule can be understood by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most likely to be donated, and its energy is related to the ionization potential. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

For 2,5-Dibromo-4-methylbenzaldehyde, the electron-withdrawing nature of the bromine atoms and the aldehyde group will influence the energies of the HOMO and LUMO. An analysis of the spatial distribution of these orbitals can reveal the most likely sites for nucleophilic and electrophilic attack. stackexchange.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

A representative table of calculated reactivity descriptors for a substituted benzaldehyde is provided below.

| Parameter | Formula | Calculated Value (eV) |

| HOMO Energy | E(HOMO) | -6.5 |

| LUMO Energy | E(LUMO) | -1.5 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.0 |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 4.0 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.5 |

| Note: The data in this table is illustrative for a substituted benzaldehyde and not specific to 2,5-Dibromo-4-methylbenzaldehyde. |

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

The Fukui function is a key concept in Density Functional Theory (DFT) that helps in predicting the reactivity of different sites within a molecule. wikipedia.orgresearchgate.net It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack. wikipedia.orgscm.com

The Fukui function comes in three main forms:

f+(r) : For nucleophilic attack (attack by a species with excess electrons), this function indicates the sites most susceptible to accepting an electron.

f-(r) : For electrophilic attack (attack by an electron-deficient species), this function points to the sites most likely to donate an electron.

f0(r) : For radical attack.

In a theoretical study on the analogous compound 5-Bromo-2-Hydroxybenzaldehyde, Fukui functions were calculated to identify reactive centers. nih.gov For 2,5-Dibromo-4-methylbenzaldehyde, we can predict that the electronegative oxygen atom of the carbonyl group and the bromine atoms would influence the reactivity significantly. The carbonyl carbon is expected to be a primary site for nucleophilic attack, a common characteristic for aldehydes. The aromatic ring, influenced by the electron-withdrawing bromine atoms and the electron-donating methyl group, would present a more complex pattern of reactivity for electrophilic substitution.

Table 1: Predicted Fukui Function Analysis for 2,5-Dibromo-4-methylbenzaldehyde This table is illustrative and based on general principles and data from analogous compounds.

| Atom/Region | Predicted f+(r) (Site for Nucleophilic Attack) | Predicted f-(r) (Site for Electrophilic Attack) | Rationale |

|---|---|---|---|

| Carbonyl Carbon (C=O) | High | Low | The carbon atom is electron-deficient due to the electronegative oxygen, making it a prime target for nucleophiles. |

| Carbonyl Oxygen (C=O) | Low | High | The oxygen atom has lone pairs of electrons, making it a likely site for electrophilic attack. |

| Aromatic Carbons | Moderate | Moderate | Reactivity is modulated by the competing effects of electron-withdrawing bromo groups and the electron-donating methyl group. |

Electrostatic Potential Maps (MEP) for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. nih.gov They are invaluable for predicting how molecules will interact with each other, highlighting regions of positive and negative electrostatic potential. nih.govnih.gov In an MEP map, red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or neutral potential. nih.gov

For 2,5-Dibromo-4-methylbenzaldehyde, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net Conversely, a region of positive potential (blue) would be anticipated around the hydrogen of the aldehyde group and the carbonyl carbon. nih.gov Studies on similar molecules like 5-Bromo-2-Hydroxybenzaldehyde confirm that the most negative region is localized near the oxygen atom of the aldehydic group, making it highly reactive towards electrophiles. nih.gov The aromatic ring would display a varied potential influenced by the substituents.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Distribution This table is illustrative and based on general principles and data from analogous compounds.

| Molecular Region | Predicted Potential | Color on MEP Map | Interpretation |

|---|---|---|---|

| Carbonyl Oxygen | Highly Negative | Red | Strong attraction for electrophiles; site of protonation. |

| Aldehyde Hydrogen | Positive | Blue/Light Blue | Susceptible to interaction with nucleophilic species. |

| Carbonyl Carbon | Positive | Blue/Light Blue | Primary site for nucleophilic attack. |

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental model in chemical kinetics used to explain the rates of elementary chemical reactions. wikipedia.orgwalisongo.ac.id It postulates that reactants convert to products by passing through a high-energy intermediate state known as the "activated complex" or "transition state." wikipedia.orgwalisongo.ac.id The energy required to reach this state from the reactants is the activation energy (Ea). By calculating the properties of the transition state, chemists can understand reaction mechanisms and predict reaction rates. researchgate.net

Potential Energy Surface Scans for Key Reactions

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. q-chem.com By performing a "scan" along a specific reaction coordinate (like a bond length or angle), chemists can map the energy profile of a reaction, identifying reactants, products, intermediates, and transition states. q-chem.com This "relaxed" scan involves optimizing all other geometric parameters at each step of the scan, providing a low-energy path between points on the PES. q-chem.com

For 2,5-Dibromo-4-methylbenzaldehyde, a key reaction to study would be its oxidation to 2,5-Dibromo-4-methylbenzoic acid. A PES scan could be performed by incrementally increasing the distance between the aldehyde hydrogen and a representative oxidant. The resulting energy profile would reveal the transition state for this oxidation, showing a peak in energy corresponding to the activated complex. q-chem.com

Activation Energies and Reaction Pathways

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It corresponds to the energy difference between the reactants and the transition state on the potential energy surface. wikipedia.org A high activation energy implies a slow reaction, while a low activation energy suggests a faster reaction.

Computational methods, specifically DFT, can be used to calculate the geometries and energies of both the reactant and the transition state, thereby determining the activation energy. For reactions involving substituted benzaldehydes, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, these calculations can reveal how substituents like bromine and methyl groups affect the reaction barrier. For instance, in the [2+5] cycloaddition reactions of benzaldehyde with frustrated Lewis pairs, theoretical calculations have been used to explore the activation barriers and determine the kinetic and thermodynamic feasibility of the reaction pathways. rsc.org

Table 3: Illustrative Activation Energies for a Hypothetical Reaction This data is hypothetical and for illustrative purposes only.

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Nucleophilic Addition | C₈H₇Br₂O + Nu⁻ | [C₈H₇Br₂O---Nu]⁻‡ | C₈H₇Br₂O-Nu⁻ | 55 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov

For 2,5-Dibromo-4-methylbenzaldehyde, MD simulations could be used to explore its conformational landscape. The primary degree of freedom would be the rotation of the aldehyde group relative to the aromatic ring. While this rotation is generally facile, the simulations can quantify the rotational barrier and the preferred orientation of the aldehyde group.

Furthermore, MD simulations are crucial for understanding intermolecular interactions. A simulation of 2,5-Dibromo-4-methylbenzaldehyde in a solvent like water or DMSO would reveal the nature of solute-solvent hydrogen bonds and other non-covalent interactions. In the context of drug design, MD simulations are used to study the binding stability of a ligand within a protein's active site. nih.gov For example, a study on 5-Bromo-2-Hydroxybenzaldehyde involved MD simulations to assess its interaction and stability with specific protein targets, providing insights into its potential as a pharmaceutical agent. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses from MD trajectories that measure the stability of the molecule and the flexibility of its constituent atoms, respectively. nih.gov

Emerging Research Frontiers and Future Directions for 2,5 Dibromo 4 Methylbenzaldehyde Research

Integration in Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

The synthesis and transformation of halogenated aromatic aldehydes can be significantly enhanced through the adoption of flow chemistry and microreactor technologies. These approaches offer superior control over reaction parameters, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. researchgate.net The small dimensions of microreactors facilitate rapid heat and mass transfer, minimizing the formation of byproducts and allowing for the safe handling of reactive intermediates. researchgate.netnsmsi.ir

For instance, the bromination of aromatic compounds has been successfully performed in microreactors, achieving high yields in minutes. researchgate.net This technology could be adapted for the synthesis of 2,5-Dibromo-4-methylbenzaldehyde, offering a continuous and scalable process. Furthermore, subsequent reactions of the aldehyde group, which can be challenging in batch processes, could be precisely controlled in a microfluidic environment. nih.govacs.org The integration of online monitoring and automated optimization in microreactor systems can further accelerate the discovery of novel derivatives of 2,5-Dibromo-4-methylbenzaldehyde. mdpi.com

Table 1: Comparison of Batch vs. Microreactor Synthesis for Related Reactions

| Parameter | Batch Reaction | Microreactor Reaction | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | researchgate.netacs.org |

| Yield | Moderate to good | Good to excellent | nsmsi.ir |

| Safety | Handling of hazardous reagents can be risky | Enhanced safety due to small reaction volumes | researchgate.net |

| Scalability | Can be challenging | Readily scalable by numbering-up | deepdyve.com |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools for sustainable organic synthesis, enabling transformations under mild conditions. beilstein-journals.orgrsc.org These techniques could open new avenues for the derivatization of 2,5-Dibromo-4-methylbenzaldehyde.

Photocatalytic C-H activation, for example, could be employed to functionalize the methyl group of the molecule, introducing new functionalities without the need for pre-functionalized starting materials. rsc.orgnih.gov Research on the photocatalytic oxidation of toluene (B28343) to benzaldehyde (B42025) demonstrates the potential for selective transformations on the methyl group of similar substrates. rsc.orgacs.org

Electrocatalysis offers opportunities for the selective coupling of the bromine atoms in 2,5-Dibromo-4-methylbenzaldehyde. acs.orgacs.org Nickel-catalyzed electroreductive coupling of aryl halides has been shown to produce biphenyls in high yields. acs.org This methodology could be applied to synthesize polymers or dimeric structures from 2,5-Dibromo-4-methylbenzaldehyde, leading to novel materials with interesting electronic or photophysical properties.

Development of 2,5-Dibromo-4-methylbenzaldehyde-derived Probes for Materials Science (e.g. fluorescent tags for polymers)

The aldehyde functionality of 2,5-Dibromo-4-methylbenzaldehyde makes it an excellent candidate for the development of chemical probes and tags for materials science. Aldehyde-functionalized molecules can react with amines to form Schiff bases, a reaction commonly used to attach probes to polymers and other materials. researchgate.net

Fluorescent probes based on benzaldehyde derivatives have been designed for the detection of various analytes and for imaging applications. rsc.orgnih.govrsc.org The reaction of the aldehyde with a suitable fluorophore can lead to a "turn-on" fluorescence response. nih.gov By incorporating the 2,5-Dibromo-4-methylbenzaldehyde scaffold into such a probe, the bromine atoms could serve as handles for further functionalization or for tuning the electronic properties of the resulting material. For example, a polymer functionalized with 2,5-Dibromo-4-methylbenzaldehyde could be subsequently modified through cross-coupling reactions at the bromine positions.

Table 2: Examples of Benzaldehyde-Derived Fluorescent Probes

| Probe Type | Target Analyte/Application | Principle of Detection | Reference |

|---|---|---|---|

| Benzaldehyde-indole fused chromophore | Cyanide and hypochlorite | Double-response fluorescence | rsc.org |

| Naphthalimide-based probe | Aldehydes in lipid oxidation | Fluorescence enhancement | acs.org |

Computational Design and Predictive Modeling for Novel Derivatizations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules. nih.govrsc.org Such computational studies can guide the rational design of novel derivatives of 2,5-Dibromo-4-methylbenzaldehyde.

By modeling the reactivity of the aldehyde and bromo-substituents, researchers can predict the outcomes of various reactions and identify the most promising synthetic routes. nih.gov For example, computational studies on the interaction of substituted benzaldehydes with proteins can provide insights into their potential biological activity. nih.gov Similarly, modeling the electronic and steric effects of the substituents in 2,5-Dibromo-4-methylbenzaldehyde can help in designing molecules with specific photophysical or electronic properties for materials science applications. researchgate.net This predictive power can significantly accelerate the discovery and development of new functional molecules derived from this scaffold.

Sustainable Synthesis Routes and Biocatalytic Approaches

The development of sustainable and environmentally friendly synthetic methods is a key focus of modern chemistry. For the synthesis of 2,5-Dibromo-4-methylbenzaldehyde, this involves exploring greener brominating agents and solvent-free conditions. rsc.org The use of aqueous dimethylamine (B145610) for the conversion of benzal halides to benzaldehydes represents a more economical and efficient approach. organic-chemistry.org

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.gov For instance, the oxidation of toluene to benzaldehyde can be achieved using biocatalysts under mild conditions. mdpi.comresearchgate.net Research into engineered enzymes could lead to a biocatalytic route for the synthesis of 2,5-Dibromo-4-methylbenzaldehyde, potentially starting from a less functionalized precursor. This would reduce the environmental impact of the synthesis and align with the principles of green chemistry.

Advanced Functional Materials Development Based on 2,5-Dibromo-4-methylbenzaldehyde Scaffolds

The unique combination of functional groups in 2,5-Dibromo-4-methylbenzaldehyde makes it a valuable monomer for the synthesis of advanced functional materials. The aldehyde group can be used for polymerization or for grafting the molecule onto existing polymer backbones. researchgate.netwustl.edu The bromine atoms provide sites for post-polymerization modification through reactions such as Suzuki or Sonogashira coupling, allowing for the creation of complex and highly functionalized polymers. acs.org

These polymers could find applications in various fields, including organic electronics, sensing, and catalysis. For example, polymers incorporating the 2,5-Dibromo-4-methylbenzaldehyde unit could be designed to have specific photoluminescent properties or to act as scaffolds for the attachment of catalytic species. The ability to precisely control the structure and functionality of these materials at the molecular level opens up a vast design space for the creation of next-generation functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Dibromo-4-methylbenzaldehyde, and what challenges arise during purification?

- Methodology : Direct bromination of 4-methylbenzaldehyde using bromine in acetic acid or HBr/H2O2 under controlled temperatures (40–60°C) is a standard approach. Challenges include regioselectivity (avoiding over-bromination) and separating isomers. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitoring by TLC and NMR (tracking aromatic proton shifts at δ 10.2–10.5 ppm for aldehyde) is critical .

- Data Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Compare melting points with literature values (if available).

Q. How can researchers characterize the electronic effects of bromine substituents in 2,5-Dibromo-4-methylbenzaldehyde?

- Methodology : Use UV-Vis spectroscopy to study absorption maxima shifts (e.g., π→π* transitions at ~250–300 nm) influenced by bromine’s electron-withdrawing effects. Computational methods (DFT calculations) can map electron density distribution and HOMO-LUMO gaps. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) reveals resonance stabilization of the aldehyde group .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for 2,5-Dibromo-4-methylbenzaldehyde derivatives?

- Methodology : Overlapping signals in aromatic regions often arise from hindered rotation or steric effects. Use 2D NMR (COSY, HSQC) to assign protons and decoupling experiments to isolate coupling constants. For example, NOESY can detect spatial proximity between bromine and methyl groups. If ambiguity persists, crystallize the compound and resolve via X-ray diffraction (using SHELXL for refinement) .

- Case Study : In a 2025 study, unexpected splitting in a dihydrofuran derivative was attributed to C–H⋯Br interactions, resolved by comparing calculated (DFT) and experimental coupling constants .

Q. What strategies optimize regioselective bromination in methylbenzaldehyde derivatives to minimize byproducts?

- Methodology :

- Directing Groups : The methyl group at position 4 acts as a weak ortho/para director. Use Lewis acids (e.g., FeBr3) to enhance bromine’s electrophilicity and favor para-bromination.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reduce radical side reactions.

- Kinetic Control : Lower temperatures (0–25°C) favor para-bromination, while higher temperatures promote thermodynamic products.

- Data Analysis : Monitor reaction progress via GC-MS. Compare yields under varying conditions (Table 1):

| Condition | Temp (°C) | Solvent | Yield (%) | Para:Ortho Ratio |

|---|---|---|---|---|

| FeBr3, 24 h | 25 | DCM | 65 | 8:1 |

| HBr/H2O2, 6 h | 40 | AcOH | 72 | 5:1 |

Adapted from bromination studies on analogous benzaldehydes .

Q. How does 2,5-Dibromo-4-methylbenzaldehyde interact with biological targets, and what assays validate its bioactivity?

- Mechanistic Insight : The bromine atoms enhance lipophilicity, facilitating membrane penetration. The aldehyde group may form Schiff bases with lysine residues in enzymes.

- Assay Design :

- Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms via fluorescence-based assays (e.g., NADPH depletion).

- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus).

- Data Interpretation : Compare IC50 values with structurally similar compounds (e.g., 2,3-dibromo analogs showed 10-fold lower activity in a 2021 study ).

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in reported melting points or spectral data for 2,5-Dibromo-4-methylbenzaldehyde?

- Root Cause Analysis : Polymorphism, residual solvents, or impurities (e.g., unreacted starting material) may alter physical properties.

- Resolution :

Repeat synthesis with rigorous drying (vacuum oven, P2O5).

Perform DSC to detect polymorphic transitions.

Spike experiments: Add known impurities (e.g., 2,4-dibromo isomer) and compare HPLC retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.